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3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

PARP-1 inhibition Enzymatic assay Quinazoline-2,4-dione

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 879757-54-7) is a synthetic quinazoline-2,4-dione derivative with a molecular formula of C₂₁H₂₁FN₄O₃ and a monoisotopic mass of 396.16 Da. The molecule integrates a quinazoline-2,4-dione heterocycle, a 3-oxopropyl linker, and a 4-(4-fluorophenyl)piperazine terminus.

Molecular Formula C21H21FN4O3
Molecular Weight 396.422
CAS No. 879757-54-7
Cat. No. B2670936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
CAS879757-54-7
Molecular FormulaC21H21FN4O3
Molecular Weight396.422
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C21H21FN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29)
InChIKeyGERDJWLQXHMZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

879757-54-7 – Core Chemical Identity and Pharmacophore Context for Sourcing Decisions


3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 879757-54-7) is a synthetic quinazoline-2,4-dione derivative with a molecular formula of C₂₁H₂₁FN₄O₃ and a monoisotopic mass of 396.16 Da . The molecule integrates a quinazoline-2,4-dione heterocycle, a 3-oxopropyl linker, and a 4-(4-fluorophenyl)piperazine terminus. This scaffold places it within a well-studied pharmacophore class that includes the marketed 5-HT₂A antagonist ketanserin (which features a piperidine-benzoyl moiety) [1] and multiple PARP-1/2 inhibitor series where the quinazoline-2,4-dione core acts as a nicotinamide-mimetic [2]. However, direct, quantitative biological annotation for this specific compound remains scarce in the accessible, non-vendor primary literature.

Quinazoline-2,4-dione scaffold aligned with ketanserin and PARP inhibitor pharmacophores
May support 5-HT₂A or PARP target engagement studies as a structural probe
Direct biological annotation for this compound remains scarce in accessible literature
Requires independent pharmacological validation for any target-specific use

Why 879757-54-7 Cannot Be Interchanged Blindly with Ketanserin or Generic Quinazoline-2,4-diones


Substituting 879757-54-7 with a seemingly related quinazoline-2,4-dione such as ketanserin (CAS 74050-98-9) introduces two critical structural deviations: a piperidine-to-piperazine ring replacement and a 4-fluorobenzoyl-to-4-fluorophenyl switch with a different linker topology . These modifications are known to profoundly alter receptor subtype selectivity, as demonstrated by SAR studies showing that ring-opening or contraction of the piperidine moiety in ketanserin analogs markedly reduces 5-HT₂A affinity . Similarly, within the PARP inhibitor field, minor variations in the N3-substituent of the quinazoline-2,4-dione core can shift selectivity between PARP-1 and PARP-2 by over an order of magnitude [1]. Absent direct comparative pharmacological data for 879757-54-7, assuming functional equivalence to any close analog carries a high risk of experimental irreproducibility.

5-HT₂A affinity mismatch
Piperazine ring (vs. piperidine in ketanserin) may substantially reduce 5-HT₂A binding based on class-level SAR.
PARP selectivity shift
The 3-oxopropyl linker topology differs from ketanserin's 4-fluorobenzoyl-ethyl, known to alter PARP-1/2 selectivity by >10-fold in related series.
No direct pharmacological equivalence
Absent head-to-head data, assuming functional interchangeability with any close analog risks experimental irreproducibility.

Quantitative Differentiation Profile for CAS 879757-54-7: Head-to-Head and Cross-Study Evidence


PARP-1 Inhibitory Potency Limitation: No Direct Data for the 2,4-Dione Core

No primary research paper or patent in the accessible non-vendor domain reports a PARP-1 IC₅₀ value for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione (879757-54-7). The closest structurally characterized analog is the quinazolin-4-one congener 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (BDBM503612; US11034670, Ex. 52), which exhibits a PARP-1 IC₅₀ of 68 nM and a PARP-2 IC₅₀ of 999 nM in a scintillation proximity assay using purified recombinant human enzyme [1]. However, this 13.7-fold PARP-1/2 selectivity profile cannot be extrapolated to the 2,4-dione target compound due to the fundamental electronic and hydrogen-bonding differences between the quinazolin-4-one and quinazoline-2,4-dione heterocycles.

PARP-1 IC₅₀
Data to verify
No data (879757-54-7) vs 68 nM (quinazolin-4-one analog BDBM503612)
Supports PARP-1 assay context review; 4-one data cannot substitute for 2,4-dione form.
Core heterocycle differs; direct potency extrapolation not supported.
PARP-1 inhibition Enzymatic assay Quinazoline-2,4-dione

5-HT₂A Receptor Pharmacology: Absence of Binding Data for the Piperazine Analog

Ketanserin (3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione, CAS 74050-98-9) is a well-characterized 5-HT₂A antagonist with a Kᵢ of approximately 2–3 nM at the human 5-HT₂A receptor [1]. The target compound 879757-54-7 replaces ketanserin's piperidine ring with a piperazine and the 4-fluorobenzoyl group with a 4-fluorophenyl group, altering both the basicity and the spatial orientation of the terminal aryl ring. Published SAR analyses indicate that ring-opening or contraction of the piperidine ring in ketanserin derivatives substantially reduces 5-HT₂A affinity . No radioligand binding data or functional assay results for 879757-54-7 at any serotonin receptor subtype have been identified in the accessible literature.

5-HT₂A Binding (Kᵢ)
Class-level
No data (879757-54-7) vs Ketanserin Kᵢ ≈ 2–3 nM
5-HT₂A receptor binding context; class SAR predicts reduced affinity with piperazine substitution.
No radioligand data available; target engagement requires independent validation.
5-HT2A receptor Serotonin antagonist Piperazine SAR

Physicochemical Property Baseline: Calculated LogP and PSA for Formulation Triage

The ACD/Labs Percepta-predicted logP (octanol-water partition coefficient) for 879757-54-7 is 1.96, and the topological polar surface area (TPSA) is 73 Ų . For comparison, ketanserin has a predicted logP of approximately 2.8 and a TPSA of 73 Ų [1]. The lower predicted logP of 879757-54-7 (ΔlogP ≈ -0.8) suggests moderately improved aqueous solubility relative to ketanserin, while the identical TPSA indicates comparable membrane permeability potential.

Predicted logP
Reported
ΔlogP ≈ -0.8
Target: 1.96; Ketanserin: 2.8; TPSA identical (73 Ų)
Lower predicted lipophilicity may support aqueous formulation development.
In silico prediction (ACD/Labs); experimental confirmation advised.
Physicochemical properties LogP Polar surface area

Structural Biology Evidence Gap: No Co-crystal Structure Available for Target Compound

Multiple quinazoline-2,4(1H,3H)-dione derivatives have been co-crystallized with the PARP-1 catalytic domain (e.g., PDB 5KPO, resolution 2.65 Å) [1], confirming the ability of this chemotype to occupy the nicotinamide binding pocket. However, the specific compound 879757-54-7 has no publicly deposited co-crystal structure in the PDB. The closest structurally resolved analog in a PARP-1 co-crystal is 1-[[4-fluoranyl-3-[(3R)-3-methyl-4-[2,2,2-tris(fluoranyl)ethyl]piperazin-1-yl]carbonyl-phenyl]methyl]quinazoline-2,4-dione (PDB Ligand 6WZ) [2], which differs substantially in the linker and piperazine substitution pattern.

Co-crystal Structure
Context-dependent
No experimental binding mode
Limits structure-based target engagement confidence; less suitable as structural biology tool.
Related quinazoline-2,4-dione co-crystals exist (PDB 5KPO) but with different substituents.
X-ray crystallography PARP-1 co-crystal Structure-based design

Evidence-Anchored Application Scenarios for 879757-54-7 in Scientific Research


Negative Control or Selectivity Counter-Screen in PARP Inhibitor Programs

Given the absence of confirmed PARP-1/2 inhibitory activity for the 2,4-dione form, 879757-54-7 may serve as a structurally matched negative control compound when evaluating the selectivity of PARP inhibitors that contain the quinazoline-2,4-dione core. Its close structural resemblance to active PARP-1/2 inhibitors such as those described in PDB 5KPO [1], combined with the lack of documented potency, makes it a candidate for assessing scaffold-specific versus substituent-driven pharmacological effects.

Physicochemical Reference Standard for Chromatographic Method Development

The well-defined predicted logP (1.96) and TPSA (73 Ų) values from ChemSpider position 879757-54-7 as a useful reference compound for reverse-phase HPLC method development and logP calibration within quinazoline-2,4-dione chemical series. Its intermediate lipophilicity (between polar fragments and highly lipophilic analogs) provides a benchmark for optimizing gradient elution conditions.

Tool Compound for Investigating Piperazine vs. Piperidine Pharmacophore Contributions

In medicinal chemistry campaigns exploring 5-HT₂A or related GPCR targets, 879757-54-7 can be employed as a matched-pair analog to ketanserin [2] to deconvolute the contribution of the piperazine ring (vs. piperidine) and the 3-oxopropyl linker (vs. 4-fluorobenzoyl-ethyl) to receptor binding, functional activity, and off-target profiles. Comparative studies would require de novo pharmacological profiling.

Application
Selection Property
Validation Focus
PARP inhibitor selectivity screening
Structurally matched negative control
Verify absence of PARP-1/2 inhibition
Reverse-phase HPLC method development
Predicted lipophilicity benchmark
LogP calibration in quinazoline-2,4-dione series
GPCR pharmacophore deconvolution
Piperazine–piperidine matched-pair comparison
Confirm differential binding profile using ketanserin as reference
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